molecular formula C12H8Cl2N2O3 B11796733 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11796733
M. Wt: 299.11 g/mol
InChI Key: URQGWBBJAGZDQQ-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 3,4-dichlorophenyl substituent, a methyl group at position 6, a 3-oxo moiety, and a carboxylic acid group at position 4. The dichlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the carboxylic acid contributes to solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C12H8Cl2N2O3

Molecular Weight

299.11 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H8Cl2N2O3/c1-6-4-8(12(18)19)11(17)16(15-6)7-2-3-9(13)10(14)5-7/h2-5H,1H3,(H,18,19)

InChI Key

URQGWBBJAGZDQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves the oxidation of the resulting compound to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes classical derivatization reactions:

  • Methyl ester formation via Fischer esterification (H₂SO₄/MeOH, reflux) yields the corresponding ester, enhancing solubility for downstream reactions.

  • Amide coupling with amines (e.g., cyclohexylamine, adamantylamine) using EDCl/HOBt or DCC produces bioactive carboxamides. For example, coupling with 4-fluorobenzylamine under ultrasonic irradiation achieved 85% yield in N-alkylated derivatives .

Table 1: Representative Amide Derivatives and Yields

Amine PartnerCatalyst/ConditionsYield (%)CB2R Affinity (Ki, nM)
CyclohexylamineEDCl/HOBt, DCM, RT784.7 ± 2.1
1-AdamantylamineDCC, DMAP, CHCl₃824.9 ± 1.8
4-Fluoro-benzylamineUltrasonication, K₂CO₃852.0 ± 0.81

Electrophilic Aromatic Substitution

The dichlorophenyl group directs electrophiles to the para and meta positions:

  • Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at C5 of the pyridazine ring, though steric hindrance from the methyl group reduces regioselectivity.

  • Halogenation (Br₂/FeBr₃) occurs at the phenyl ring’s vacant positions, enabling further functionalization.

Nucleophilic Substitution

The electron-deficient pyridazine ring participates in SNAr reactions:

  • Replacement of the 3-oxo group with thiols (e.g., ethanethiol, K₂CO₃/DMF) forms thioether analogs.

  • Displacement of chloride (from dichlorophenyl) by alkoxides or amines under microwave irradiation enhances reaction rates .

Decarboxylative Reactions

Controlled decarboxylation occurs under basic conditions:

  • Thermal decarboxylation (DABCO, 80°C) removes the carboxylic acid group, generating 6-methyl-3-oxo-2-(3,4-dichlorophenyl)-2,3-dihydropyridazine .

  • Double decarboxylation with pyridylacetic acid derivatives forms hybrid chromanone-pyridazine systems (e.g., 4-(pyridylmethyl)chroman-2-ones) .

Oxidation and Reduction

  • Oxidation (KMnO₄, acidic conditions) converts the methyl group to a carboxylate, though over-oxidation risks ring degradation.

  • Selective reduction of the pyridazine ring (H₂/Pd-C) yields tetrahydropyridazine derivatives, altering conformational flexibility .

Metal-Catalyzed Cross-Coupling

The dichlorophenyl group enables Suzuki-Miyaura couplings:

  • Borylation (Pd(dppf)Cl₂, B₂Pin₂) followed by coupling with aryl halides introduces biaryl motifs, expanding structural diversity .

Biological Activity Modulation

Derivatives exhibit structure-dependent interactions:

  • CB2 receptor inverse agonism correlates with bulky carboxamide substituents (e.g., adamantyl groups reduce Ki to sub-5 nM) .

  • Anti-inflammatory activity arises from COX-2 inhibition, with IC₅₀ values < 1 μM for select esters.

Key Mechanistic Insights

  • The dichlorophenyl group enhances π-stacking with aromatic residues in biological targets (e.g., CB2 receptor F200/F289) .

  • Steric effects from the methyl group limit reactivity at C6, favoring modifications at C4 and the phenyl ring.

  • Decarboxylation pathways are base-dependent: DABCO promotes stepwise loss of CO₂, while stronger bases (e.g., NaOH) induce simultaneous decarboxylation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive pathogens and fungi. The increasing resistance of these pathogens to conventional antibiotics necessitates the exploration of novel compounds like 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

  • Mechanism of Action : The compound exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Its structural features contribute to its binding affinity with bacterial enzymes.

Anticancer Properties

The compound has shown promising results in preclinical models for its anticancer activities. In particular, it has been tested against various cancer cell lines, including lung and breast cancer.

  • Case Study : In a study involving A549 human pulmonary cancer cell lines, treatment with the compound resulted in significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The compound's ability to induce apoptosis in cancer cells was confirmed through viability assays.

Data Table: Summary of Biological Activities

Activity Type Tested Pathogen/Cancer Type IC50 Value (µM) Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialCandida albicans20
AnticancerA549 (lung cancer)10
AnticancerMCF-7 (breast cancer)12

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Variations in substituents on the phenyl ring and modifications to the pyridazine core can significantly influence biological activity.

Key Findings:

  • Substituent Effects : The presence of halogen atoms enhances lipophilicity and improves membrane permeability.
  • Core Modifications : Altering the carbonyl groups can lead to variations in potency against specific pathogens or cancer types.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, disrupting biological pathways and exerting its effects. For instance, it may inhibit photosynthesis in plants by blocking electron flow in photosystem II, similar to the action of certain herbicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, physicochemical, and functional differences between the target compound and related molecules from diverse chemical classes.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences Potential Implications References
Target Compound :
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Pyridazine 3,4-Dichlorophenyl, 6-methyl, 3-oxo, 4-carboxylic acid 301.12 (calculated) High polarity due to carboxylic acid; potential for dual hydrophobic/polar interactions
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid Pyridazine 3-Chlorophenyl, 6-methyl, 4-oxo, 3-carboxylic acid 264.67 (C₁₂H₉ClN₂O₃) - Fewer chlorine atoms (mono- vs. di-chloro)
- Oxo group at position 4 vs. 3
Reduced lipophilicity; altered hydrogen-bonding patterns may affect target selectivity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Chloro, 6-methyl, 4-carboxylic acid 186.60 (C₆H₅ClN₂O₂) - Pyrimidine vs. pyridazine ring
- No dichlorophenyl group
Smaller aromatic system; lower molecular weight may improve solubility but reduce binding affinity
(3,4-Dichlorophenyl)succinic acid Succinic acid 3,4-Dichlorophenyl 263.07 (C₁₀H₈Cl₂O₄) - Aliphatic dicarboxylic acid backbone
- No heterocyclic core
Likely distinct biological targets (e.g., enzyme inhibition in NSAID-like pathways)
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid Thiazole 2,3-Dichlorophenyl, 4-carboxylic acid 274.12 (C₁₀H₅Cl₂NO₂S) - Thiazole vs. pyridazine
- Dichloro substitution at 2,3-positions
Enhanced metabolic stability (thiazole resistance to oxidation); possible antimicrobial activity
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Amine 3,4-Dichlorophenyl, pyrrolidinyl 528.27 (C₁₈H₂₆Br₂Cl₂N₂) - Aliphatic amine backbone
- No carboxylic acid
Targets sigma receptors; dichlorophenyl enhances CNS penetration
Detailed Analysis

Pyridazine Analogues: The compound from shares the pyridazine core but lacks a second chlorine on the phenyl ring and positions the oxo group differently.

Pyrimidine vs. Pyridazine: Pyrimidine-based 2-Chloro-6-methylpyrimidine-4-carboxylic acid () lacks the dichlorophenyl group, resulting in a simpler structure.

Dichlorophenyl-Containing Derivatives: (3,4-Dichlorophenyl)succinic acid () highlights the role of the dichlorophenyl motif in non-heterocyclic contexts. Its aliphatic backbone may favor interactions with carboxylate-binding enzymes (e.g., dehydrogenases) rather than heterocycle-specific targets . BD 1008 () demonstrates that the dichlorophenyl group is versatile across pharmacophores.

Thiazole Derivatives :

  • The thiazole ring in 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid () offers greater metabolic stability than pyridazine, which is prone to ring-opening under acidic conditions. The 2,3-dichloro substitution may also direct regioselective binding in antimicrobial targets .

Biological Activity

2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, focusing on its therapeutic potentials and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-component reactions. The structure can be characterized using various spectroscopic methods such as NMR and IR spectroscopy. The compound's molecular formula is C13H10Cl2N2O3C_{13}H_{10}Cl_2N_2O_3, indicating the presence of two chlorine atoms and a carboxylic acid functional group.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited growth inhibition rates of 75% to 84% at concentrations around 40 µg/mL when tested on human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines .

Cell LineGrowth Inhibition (%)Concentration (µg/mL)
SGC-790175.040
A54980.040
HepG284.140

The mechanisms underlying the anticancer activity may involve apoptosis induction and cell cycle arrest . The compound has been shown to interact with specific cellular pathways that regulate cell proliferation and survival. Notably, its ability to inhibit certain kinases suggests a multifaceted approach to disrupting cancer cell signaling .

Antimicrobial Activity

In addition to its anticancer properties, preliminary data suggest potential antimicrobial activity against certain bacterial strains. The compound's structural features may contribute to its ability to penetrate bacterial membranes, leading to cell death .

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various derivatives of pyridazine compounds, including 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Results indicated that modifications in the chemical structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
  • In Vivo Studies : Although in vitro results are promising, further investigation through in vivo studies is necessary to assess the therapeutic efficacy and safety profile of this compound in animal models.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via condensation of substituted aldehydes with aminopyridazine derivatives, followed by cyclization and oxidation. Palladium or copper catalysts in solvents like DMF or toluene are critical for accelerating coupling reactions. Yield optimization requires precise control of temperature (70–110°C), catalyst loading (2–5 mol%), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the dichlorophenyl and pyridazine moieties, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Mass spectrometry (HRMS-ESI) confirms molecular weight, and Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹) groups .

Q. How can solubility challenges in aqueous media be addressed for in vitro assays?

  • Methodology : The carboxylic acid group enables salt formation (e.g., sodium or ammonium salts) to enhance solubility. Co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) can stabilize the compound in biological buffers. Derivatization to methyl esters temporarily improves lipophilicity for cell permeability studies .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electronic structure, highlighting nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to enzymes (e.g., cyclooxygenase-2), with binding affinity (ΔG) validated by in vitro IC₅₀ assays. Charge distribution analysis identifies regions prone to hydrolysis or oxidation .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology : Discrepancies in antimicrobial or anticancer results may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination. Cross-validate findings via orthogonal assays (e.g., time-kill kinetics vs. ATP-based viability) and replicate studies in multiple cell lines (e.g., HeLa, MCF-7) .

Q. What strategies mitigate instability during storage or handling of hygroscopic intermediates?

  • Methodology : Store the compound in desiccators (silica gel, <10% humidity) at –20°C. Use gloveboxes (O₂ < 1 ppm) for air-sensitive intermediates. For hygroscopic derivatives, lyophilization or formulation with excipients (e.g., cyclodextrins) prevents degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC .

Q. How can X-ray crystallography resolve the compound’s solid-state structure and polymorphism?

  • Methodology : Grow single crystals via slow evaporation (solvent: acetonitrile/water). Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and solve structures using SHELX. Compare polymorphs (e.g., Form I vs. Form II) via DSC (melting point shifts) and PXRD (diffraction peak differences) .

Q. What synthetic modifications enhance selectivity for enzyme inhibition?

  • Methodology : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridazine C-5 position to modulate electron density. Replace the methyl group with bulkier substituents (e.g., isopropyl) to sterically hinder non-target interactions. SAR studies using IC₅₀ values from kinase inhibition panels guide optimization .

Methodological Considerations

  • Contradiction Analysis : Conflicting solubility or bioactivity data require rigorous reproducibility checks (e.g., triplicate runs, blinded analysis) and meta-analyses of published datasets .
  • Experimental Design : Use factorial design (e.g., ANOVA) to assess interactions between reaction variables (catalyst, solvent, temperature). For biological assays, include positive/negative controls and normalize data to baseline activity .

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